molecular formula C6H6ClFN2 B144625 4-Chloro-5-fluorobenzene-1,2-diamine CAS No. 139512-70-2

4-Chloro-5-fluorobenzene-1,2-diamine

Cat. No.: B144625
CAS No.: 139512-70-2
M. Wt: 160.58 g/mol
InChI Key: BSMPRJISGCTCDC-UHFFFAOYSA-N
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Description

4-Chloro-5-fluorobenzene-1,2-diamine (CAS: 139512-70-2) is a halogenated aromatic diamine featuring chlorine and fluorine substituents at positions 4 and 5, respectively, on the benzene ring. This compound serves as a critical precursor in synthesizing bioactive heterocycles, particularly benzimidazoles, which are explored for their pharmacological properties. For instance, it reacts with aldehydes like 5-fluoro-2-hydroxybenzaldehyde to yield 2-(5-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-4-fluorophenol, a Wnt/β-catenin pathway inhibitor with 64% yield under standard conditions .

Synthesis typically involves reducing nitro precursors using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction. However, the diamine is notably unstable, requiring immediate use in subsequent reactions to prevent degradation .

Properties

IUPAC Name

4-chloro-5-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMPRJISGCTCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927876
Record name 4-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132942-81-5, 139512-70-2
Record name 4-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-fluorobenzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-5-fluoronitrobenzene, followed by reduction to yield the diamine compound. The nitration process involves treating the starting material with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while nucleophilic substitution can result in the replacement of chlorine or fluorine atoms with other functional groups .

Scientific Research Applications

Organic Synthesis

4-Chloro-5-fluorobenzene-1,2-diamine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several types of chemical reactions:

  • Substitution Reactions : The chlorine and fluorine atoms can be replaced by other functional groups, leading to diverse derivatives.
  • Oxidation and Reduction : The amino groups can undergo oxidation or reduction to form different derivatives.
  • Cyclization : This compound can also participate in cyclization reactions to create heterocyclic compounds.

Table 1: Summary of Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of halogen atoms with functional groupsSodium hydroxide, potassium carbonate
OxidationConversion of amino groups to other functional groupsPotassium permanganate, hydrogen peroxide
ReductionFormation of amines from nitro or carbonyl compoundsLithium aluminum hydride, sodium borohydride
CyclizationFormation of cyclic compoundsVarious acid catalysts

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic applications due to its ability to interact with biological targets. It has shown promise in:

  • Anticancer Research : Studies indicate that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. For instance, certain derivatives have demonstrated IC50 values ranging from 7 to 18 µM against these cell lines .

Case Study: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of several derivatives on cancer cell lines. The most active compounds displayed selective toxicity towards cancer cells while sparing normal cells:

Compound IDCell LineIC50 (µM)Selectivity Ratio
22HCT-116113.1
46MCF-7152
19HeLa184

These findings suggest that modifications to the basic structure can enhance anticancer properties.

Material Science

In material science, this compound is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Table 2: Applications in Material Science

Application TypeDescription
Organic Light Emitting Diodes (OLEDs)Used as a precursor for OLED materials due to its electronic properties
Dyes and PigmentsServes as a building block for synthesizing dyes and pigments

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents significantly influence reactivity in condensation reactions. Key comparisons include:

Compound Substituents Reactivity in Benzimidazole Synthesis Yield Key Observations
4-Chloro-5-fluorobenzene-1,2-diamine Cl (C4), F (C5) High 64% Optimal for bioactive derivatives
4-Methylbenzene-1,2-diamine CH₃ (C4) Moderate 50–70% Electron-donating group slows reaction
4-Chlorobenzene-1,2-diamine Cl (C4) High 70–80% Higher yields due to Cl’s activation
4-Nitrobenzene-1,2-diamine NO₂ (C4) Low 40–50% Strong electron withdrawal reduces reactivity
4-Fluoro-5-nitrobenzene-1,2-diamine F (C4), NO₂ (C5) Moderate N/A Nitro group enables further functionalization

Key Insights :

  • Electron-withdrawing groups (Cl, F) enhance reactivity by polarizing the benzene ring, facilitating nucleophilic attack in cyclization reactions.
  • Electron-donating groups (CH₃) reduce reactivity but may improve stability .
  • Nitro groups lower yields in direct condensation but serve as intermediates for subsequent reductions .

Structural Isomerism and Positional Effects

Positional isomers exhibit distinct properties due to altered electronic environments:

  • This compound vs. 3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 153505-33-0):
    • The para-substituted Cl in the former enhances ring activation compared to meta-substitution, improving reaction efficiency .
  • 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS: 113269-06-0):
    • The nitro group at C5 introduces steric hindrance, slowing reactions compared to chloro/fluoro analogs .

Stability and Handling

  • This compound is highly unstable, necessitating immediate use post-synthesis .
  • 4-Chloro-5-methylbenzene-1,2-diamine (CAS: 2106-02-7) exhibits greater stability due to the methyl group’s electron-donating effect, enabling longer storage .

Biological Activity

4-Chloro-5-fluorobenzene-1,2-diamine, often encountered as its dihydrochloride salt, is a halogenated aromatic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C6H7ClF2N2
  • Molecular Weight: Approximately 233.50 g/mol
  • Appearance: Typically found as a grey to light brown powder.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains by binding to DNA-dependent RNA polymerase, which inhibits transcription and replication processes .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated:

  • IC50 Values:
    • HCT-116: 11 µM
    • MCF-7: 17 µM
    • HeLa: 15 µM

These findings suggest that the compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can bind to the active sites of specific enzymes, inhibiting their activity.
  • Receptor Modulation: It interacts with cellular receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for enhanced biological activities and specificity in targeting disease mechanisms.

Table 2: Research Applications

Application AreaDescription
Organic SynthesisUsed as a precursor in the synthesis of complex molecules.
Medicinal ChemistryInvestigated for potential drug development targeting bacterial infections and cancer.
Industrial ChemistryUtilized in the production of dyes and pigments.

Q & A

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges .
  • Ventilation : Work in fume hoods with ≥100 fpm face velocity. Install local exhaust systems for bulk handling.
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
  • Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and degradation .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced

  • Quantum Chemical Calculations : Use Density Functional Theory (DFT) to map reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity in substitution reactions .
  • COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures/pressures. Integrate AI-driven models (e.g., neural networks) to optimize parameters like solvent polarity and catalyst loading .
  • ICReDD Framework : Combine computational predictions with high-throughput experimentation to validate reactivity, reducing trial-and-error cycles by 60–70% .

What experimental design strategies optimize reaction conditions for derivatives of this compound?

Q. Advanced

  • Factorial Design : Test interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). A 23^3 factorial design identifies significant factors affecting yield .
  • Orthogonal Arrays : Use Taguchi methods to reduce experimental runs while maximizing data resolution. For example, optimize coupling reactions by varying pH, stoichiometry, and reaction time .
  • Response Surface Methodology (RSM) : Model nonlinear relationships using Central Composite Design (CCD) to pinpoint optimal conditions for diamine functionalization .

How do researchers resolve contradictions in reported physicochemical properties of halogenated diamines?

Q. Advanced

  • Meta-Analysis : Cross-reference data from PubChem, Reaxys, and peer-reviewed studies. Use statistical tools (e.g., Grubbs’ test) to identify outliers in reported melting points or solubility .
  • Reproducibility Studies : Replicate experiments under standardized conditions (e.g., IUPAC guidelines for solubility measurements).
  • Advanced Characterization : Employ DSC for precise melting range analysis and X-ray crystallography to resolve structural ambiguities .

What methodologies enable the study of reaction mechanisms involving this compound as a precursor?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in nucleophilic aromatic substitution reactions.
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reactions. For example, track imine formation in Schiff base syntheses .
  • Computational Mechanistic Studies : Combine DFT with molecular dynamics simulations to visualize electron transfer pathways and steric effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-fluorobenzene-1,2-diamine
Reactant of Route 2
4-Chloro-5-fluorobenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.